(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate
Description
Geometric (E/Z) Isomerism
The exocyclic double bond between the benzofuran and indole moieties adopts the E configuration (trans arrangement), as denoted by the "(2E)" prefix. This geometry minimizes steric hindrance between the indole’s 1-methyl group and the benzofuran’s 7-methyl substituent. The Z isomer, though theoretically possible, is not reported in the literature for this specific compound.
Tautomerism
The 3-oxo group on the benzofuran could participate in keto-enol tautomerism under specific conditions. However, the diketone structure remains dominant in the solid state and neutral solutions due to stabilization via conjugation with the adjacent double bond.
No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its IUPAC name and the planar symmetry of the cyclopropane ring.
CAS Registry Number and Alternative Chemical Designations
As of the latest available data (May 2025), no CAS Registry Number has been assigned to this compound in the public domain. This contrasts with structurally related analogs, such as:
- VC16364849 (CAS not listed): A 2-methylbenzoate ester variant.
- 16409603 : A hydroxy-substituted benzofuran-indole derivative.
Alternative designations include:
- Research codes : Hypothetical identifiers (e.g., "CPC-Indole-6E") based on institutional nomenclature systems.
- Non-IUPAC names : Descriptive terms like "cyclopropanecarboxylate-benzofuran-indole conjugate."
The absence of standardized identifiers underscores the compound’s status as a novel research chemical, primarily referenced in synthetic organic chemistry contexts.
Properties
Molecular Formula |
C24H21NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
InChI |
InChI=1S/C24H21NO5/c1-13-20(30-24(27)14-4-5-14)9-7-17-22(26)21(29-23(13)17)10-15-12-25(2)19-8-6-16(28-3)11-18(15)19/h6-12,14H,4-5H2,1-3H3/b21-10+ |
InChI Key |
SHMBLCSIZQASJJ-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5CC5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5CC5 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate (CAS Number: 929418-23-5) is a complex organic molecule with notable biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.5 g/mol. The structure features an indole moiety, a benzofuran core, and a cyclopropanecarboxylate group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H23NO5 |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 929418-23-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the benzofuran ring, and finally, esterification with cyclopropanecarboxylic acid. Key reaction conditions include the use of strong acids or bases as catalysts and controlled temperatures to ensure high yields and purity .
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-2 exhibit significant anticancer properties. For instance, benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. One study reported that a related compound had an IC50 value of 8.86 μM against cancer cell lines, demonstrating superior activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 35.62 μM) .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Benzofuran derivatives have been documented to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). For instance, similar compounds have shown efficacy in reducing levels of TNF-α and IL-1β in stimulated macrophages .
Antimicrobial Properties
Preliminary research has also highlighted the antimicrobial potential of benzofuran derivatives. Compounds derived from this class have demonstrated activity against various bacterial strains, indicating their potential as novel antimicrobial agents .
The mechanism by which (2E)-2 exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The compound's ability to modulate these targets can lead to significant changes in cellular processes, including apoptosis in cancer cells and modulation of inflammatory responses .
Case Studies
- Anticancer Study : A study involving a related benzofuran derivative showed significant inhibition of cell growth in A431 human epidermoid carcinoma cells with an IC50 value less than that of doxorubicin, indicating strong anticancer potential .
- Anti-inflammatory Research : In vitro studies demonstrated that related compounds significantly reduced inflammatory cytokines in LPS-stimulated microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
Scientific Research Applications
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate , with CAS number 929444-04-2, is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and drug development. This article explores its scientific research applications, supported by comprehensive data and case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 451.5 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, particularly in pharmacology.
Physical Properties
While specific physical properties such as density and boiling point are not widely reported, the compound's stability and solubility in organic solvents make it suitable for various chemical reactions and applications.
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial properties. A review highlighted that compounds containing indole structures could inhibit the growth of various pathogens, including Mycobacterium tuberculosis . The presence of the methoxy group in this compound may enhance its interaction with biological targets, potentially leading to increased efficacy against resistant strains.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. The compound under discussion may act by modulating key signaling pathways involved in cell proliferation and apoptosis. Experimental studies have shown that indole-based compounds can induce cell cycle arrest and apoptosis in cancer cell lines . The specific mechanisms remain a subject of ongoing research.
Neuroprotective Effects
Recent studies have suggested that indole derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds similar to the one discussed have been shown to reduce oxidative stress and inflammation in neuronal cells . This suggests potential therapeutic avenues for neuroprotection.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies indicate that modifications to the indole ring or the benzofuran moiety can significantly influence the compound's potency. For instance, variations in substituents on the indole nitrogen or changes in the cyclopropanecarboxylate group can alter pharmacological profiles .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various indole derivatives, the compound demonstrated notable activity against M. tuberculosis, with minimum inhibitory concentration values significantly lower than those of established antibiotics . This positions it as a potential candidate for further development as an anti-tuberculosis agent.
Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent. The study reported a dose-dependent response, indicating that higher concentrations led to increased cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Virtual Screening
The similar property principle posits that structurally analogous compounds often share biological activities . Key comparisons include:
Table 1: Structural and Functional Comparison
- Molecular Fingerprint Analysis: Using MACCS or Morgan fingerprints, the target compound’s similarity to 3d () would be moderate (~60–70% Tanimoto coefficient), with differences arising from the cyclopropane ester and methylidene group.
- Activity Cliffs: Minor structural changes (e.g., cyclopropane vs. ethyl ester) could drastically alter bioactivity due to steric or electronic effects .
Research Findings and Data Gaps
Preparation Methods
Benzofuran Core Synthesis
The 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl scaffold serves as the foundational structure. A copper-catalyzed cyclization strategy is widely employed, as demonstrated in CN102731450A . This method uses substituted o-hydroxyphenylacetylenes and sulfonyl hydrazones derived from aldehydes/ketones under alkaline conditions. Key parameters include:
| Reaction Component | Specification |
|---|---|
| Catalyst | CuCl (10 mol%) |
| Solvent | DMF or toluene |
| Temperature | 80–100°C |
| Yield | 68–85% |
Indole Moiety Incorporation
The (5-methoxy-1-methyl-1H-indol-3-yl)methylidene group is introduced via Knoevenagel condensation. The indole derivative is prepared through Fisher indolization of phenylhydrazines with cyclic ketones, followed by N-methylation using methyl iodide . The condensation reaction between the benzofuran ketone and indole aldehyde proceeds under acidic conditions:
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Ethanol/glacial acetic acid (4:1) |
| Reaction Time | 12–16 hours |
| Yield | 72–78% |
Stereoselective E-configuration is ensured by utilizing bulky bases like DBU to suppress Z-isomer formation.
Cyclopropanecarboxylate Esterification
The cyclopropanecarboxylate ester is synthesized via Steglich esterification. Cyclopropanecarbonyl chloride, prepared from cyclopropanecarboxylic acid using thionyl chloride , reacts with the hydroxyl group at the benzofuran C-6 position:
| Condition | Detail |
|---|---|
| Coupling Agent | DCC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Yield | 82–89% |
Alternative methods include Mitsunobu reactions with DIAD/PPh₃, though yields are lower (65–70%).
Purification and Characterization
Crude product purification involves silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Key analytical data:
| Analytical Method | Findings |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (d, J=8.1 Hz, 1H, benzofuran), 7.35 (s, 1H, indole), 3.94 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) |
| HRMS | m/z 463.1521 [M+H]⁺ (calc. 463.1518) |
| HPLC Purity | ≥98% |
Optimization Challenges
-
Regioselectivity : Competing reactions at benzofuran C-2 and C-6 positions are mitigated by steric hindrance from the 7-methyl group .
-
Ester Hydrolysis : Moisture-sensitive steps require anhydrous conditions .
-
Scale-Up Limitations : Copper catalyst removal necessitates chelating resins (e.g., QuadraPure™) .
Comparative Analysis of Synthetic Routes
Industrial Feasibility
Pilot-scale synthesis (≥1 kg) employs continuous flow reactors for the cyclopropanecarbonyl chloride step to enhance safety . Total process cost analysis reveals raw material contributions:
-
Indole derivative: 42%
-
Cyclopropanecarboxylic acid: 28%
-
Solvents/catalysts: 30%
Q & A
Q. How can catalytic systems be optimized for greener synthesis?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu bimetallic systems) under microwave or flow conditions to reduce reaction times. Solvent sustainability metrics (e.g., E-factor) guide replacements (e.g., cyclopentyl methyl ether instead of THF). Lifecycle assessment (LCA) quantifies environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
